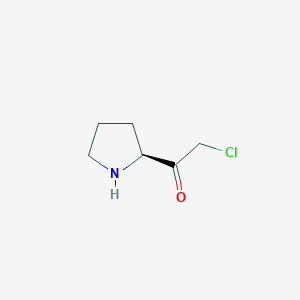
Proline chloromethyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Proline chloromethyl ketone is a synthetic organic compound that has garnered significant attention in various fields of scientific research. It is a derivative of proline, an amino acid, and features a chloromethyl ketone functional group. This compound is known for its ability to inhibit proteases, making it valuable in biochemical and medicinal studies.
準備方法
Synthetic Routes and Reaction Conditions: Proline chloromethyl ketone can be synthesized through several methods. One common approach involves the reaction of proline with chloromethyl ketone reagents under controlled conditions. For instance, the use of trichloromethanesulfonyl chloride enables efficient α-chlorination of aldehydes, which can then be converted to chloromethyl ketones . Another method involves the use of N-chlorosuccinimide (NCS) as the chlorine source, catalyzed by proline amide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Proline chloromethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Proline chloromethyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is employed in studies involving enzyme inhibition, particularly proteases.
Industry: It is utilized in the production of pharmaceuticals and biochemical research tools.
作用機序
Proline chloromethyl ketone exerts its effects primarily through the inhibition of proteases. The chloromethyl ketone group reacts with the active site of the enzyme, forming a covalent bond and thereby inactivating the enzyme. This mechanism is particularly effective against serine proteases, such as elastase .
類似化合物との比較
Peptide Chloromethyl Ketones: These compounds are used as inhibitors of various proteases and share a similar mechanism of action.
Uniqueness: Proline chloromethyl ketone is unique due to its specific inhibition of proteases and its versatility in various chemical reactions. Its ability to form stable covalent bonds with enzyme active sites makes it a valuable tool in biochemical research.
特性
CAS番号 |
38491-75-7 |
|---|---|
分子式 |
C6H10ClNO |
分子量 |
147.60 g/mol |
IUPAC名 |
2-chloro-1-[(2S)-pyrrolidin-2-yl]ethanone |
InChI |
InChI=1S/C6H10ClNO/c7-4-6(9)5-2-1-3-8-5/h5,8H,1-4H2/t5-/m0/s1 |
InChIキー |
YGAFBOIEHARROZ-YFKPBYRVSA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)CCl |
正規SMILES |
C1CC(NC1)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



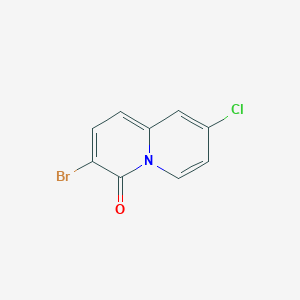
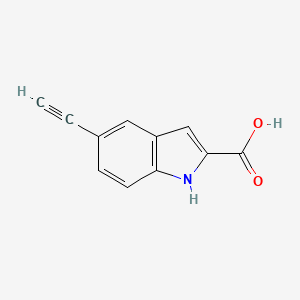
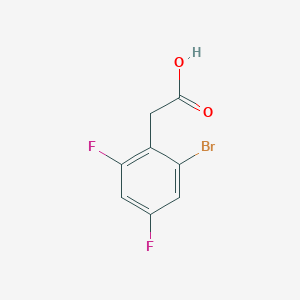
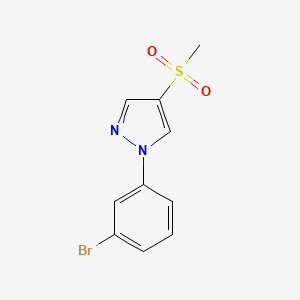
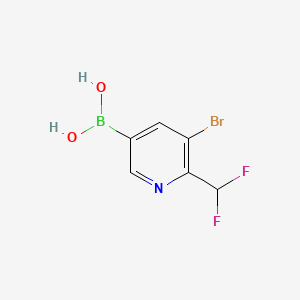
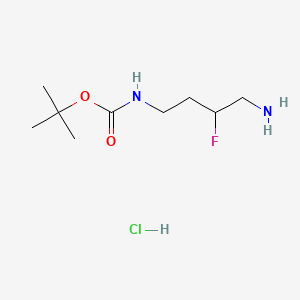
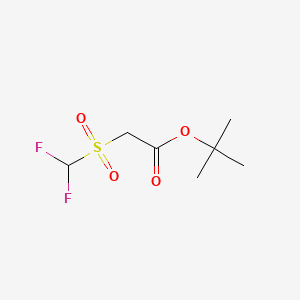
![[3-(Methoxymethyl)oxolan-3-yl]methanamine](/img/structure/B13462954.png)
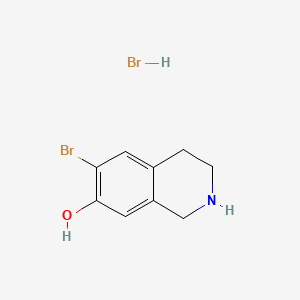
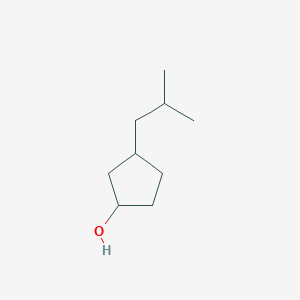
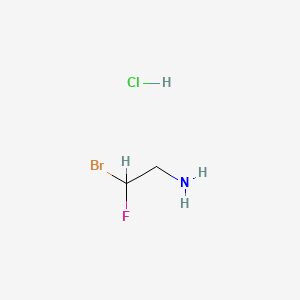
![(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13462986.png)
![3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine; trifluoroacetic acid](/img/structure/B13463003.png)
